molecular formula C10H10N2O2S B11122930 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide

Cat. No.: B11122930
M. Wt: 222.27 g/mol
InChI Key: KQMHEALTQJCGFD-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the thiophene carboxamide. One common method is the cyclization of appropriate precursors under acidic or basic conditions . The Suzuki-Miyaura coupling reaction is also employed to form the carbon-carbon bonds between the thiophene and oxazole rings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using metal catalysts to ensure high yield and purity. The use of environmentally benign reagents and solvents is preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide is unique due to its specific combination of the thiophene and oxazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C10H10N2O2S/c1-6-3-4-15-9(6)10(13)11-8-5-7(2)14-12-8/h3-5H,1-2H3,(H,11,12,13)

InChI Key

KQMHEALTQJCGFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=NOC(=C2)C

Origin of Product

United States

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